

Introduction to T-26c and Cartilage Protection

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Compound Focus: T-26c

CAS No.: 869296-13-9

Cat. No.: S544360

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T-26c is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with significant potential for protecting cartilage from degradation in osteoarthritis (OA) and related joint disorders [1]. MMP-13 plays a critical role in cartilage breakdown by specifically degrading type II collagen, the primary structural component of articular cartilage [2]. In OA, inflammatory cytokines like IL-1 β trigger MMP-13 overexpression, leading to uncontrolled collagen degradation and joint destruction [2] [3]. **T-26c**'s exceptional selectivity profile makes it particularly valuable for research aimed at understanding and mitigating cartilage degradation processes while minimizing off-target effects on other metalloproteinases.

Quantitative Profile of T-26c

Table 1: Key Pharmacological Properties of T-26c

Parameter	Value	Measurement
IC ₅₀ for MMP-13	6.75 pM	Concentration for half-maximal inhibition [1]
Selectivity over related metalloenzymes	>2,600-fold	Fold selectivity [1]
Collagen breakdown inhibition	87.4%	Percentage inhibition at 0.1 μ M [1]
CAS Number	869296-13-9	Chemical identifier [1]
Molecular Weight	479.51 g/mol	Molecular mass [1]

Table 2: Experimental Concentration Guidelines

Application Context	Recommended Concentration	Key Considerations
In vitro cartilage explants (IL-1 β /oncostatin M model)	0.1 μ M	Effective for significant collagen protection [1]
Stock solution preparation	10-15.62 mM in DMSO	Stable for 1 year at -20°C, 2 years at -80°C [1]
Working solution	Dilute to desired concentration	Hygroscopic DMSO affects solubility [1]
In vivo pharmacokinetic studies (guinea pigs)	10-20 mg/kg (oral)	Formulate as disodium salt for improved bioavailability [1]

Detailed Experimental Protocols

Protocol 1: In Vitro Cartilage Protection in Explant Cultures

This protocol evaluates **T-26c**'s efficacy in preventing cytokine-induced collagen degradation in cartilage explants [1].

Materials:

- **T-26c** (prepare 0.1 mM working solution in culture medium from DMSO stock)
- Cartilage explants (bovine, human, or rodent origin)
- Culture medium (DMEM/F12 with 10% FBS and antibiotics)
- Cytokine cocktail: IL-1 β (10 ng/mL) and oncostatin M (10 ng/mL)
- Collagen degradation assay reagents

Procedure:

- **Explant Preparation:** Obtain cartilage explants from femoral condyles, maintaining structural integrity.
- **Pre-treatment:** Incubate explants with **T-26c** (0.1 μ M) for 2 hours prior to cytokine stimulation.

- **Stimulation:** Add IL-1 β and oncostatin M to induce catabolic response.
- **Culture Maintenance:** Continue culture for 7-14 days, refreshing medium with **T-26c** and cytokines every 48 hours.
- **Assessment:**
 - Quantify collagen release using hydroxyproline assay or collagen-specific ELISA
 - Analyze proteoglycan content via dimethylmethylene blue (DMMB) assay
 - Perform histology (Safranin-O/Fast Green) to visualize matrix integrity

Expected Results: **T-26c** (0.1 μ M) should inhibit approximately 87.4% of collagen breakdown compared to cytokine-stimulated controls [1].

Protocol 2: In Vivo Efficacy in Osteoarthritis Models

This protocol outlines the evaluation of **T-26c** in animal models of OA [1].

Materials:

- **T-26c** disodium salt formulation (improved bioavailability)
- OA animal model (guinea pig, rat, or mouse)
- Vehicle control
- Micro-CT or histology equipment for outcome assessment

Procedure:

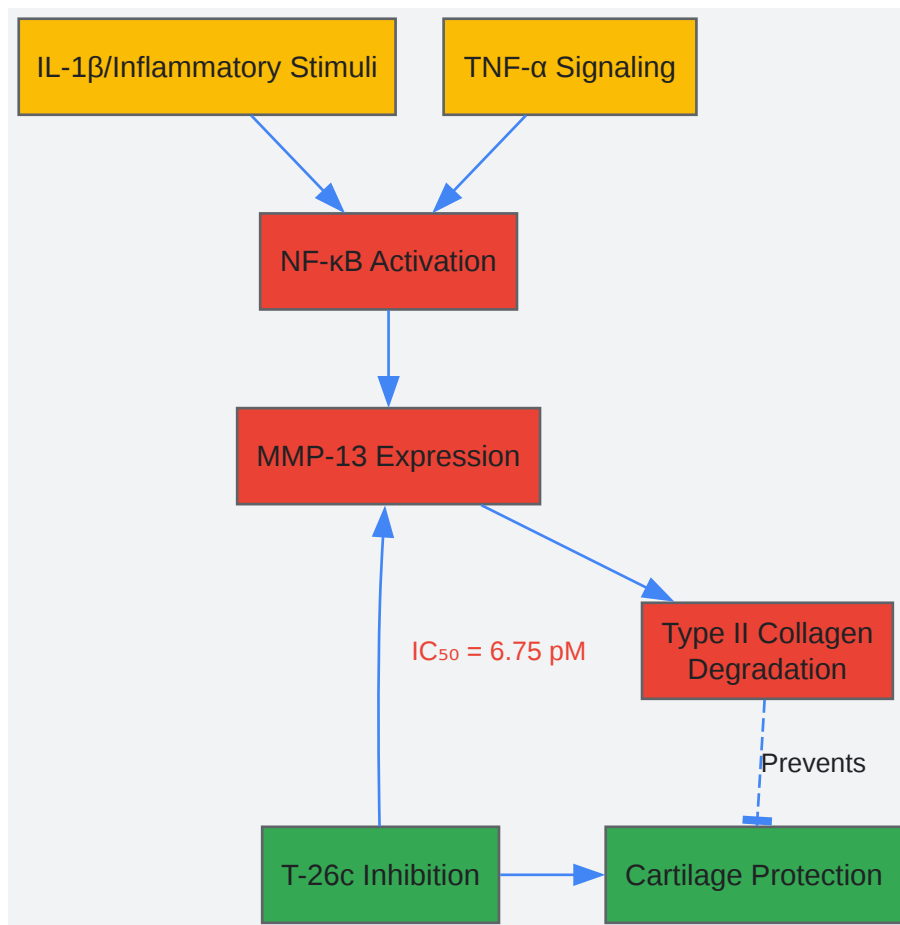
- **Formulation:** Prepare **T-26c** as disodium salt in appropriate vehicle for oral administration.
- **Dosing:** Administer 10-20 mg/kg **T-26c** daily via oral gavage.
- **Model Induction:**
 - For surgical models: Perform medial meniscal tear or similar procedure
 - For spontaneous models: Use genetically susceptible strains (e.g., Hartley guinea pigs)
- **Duration:** Treat animals for 8-12 weeks post-OA induction.
- **Endpoint Analysis:**
 - Assess cartilage damage via OARSI scoring system
 - Quantify MMP-13 activity in synovial fluid and cartilage extracts
 - Evaluate subchondral bone changes by micro-CT

Pharmacokinetic Notes: The disodium salt formulation shows improved pharmacokinetics with AUC = 8357 ng·h/mL and C_{max} = 1445 ng/mL in guinea pigs [1].

Scientific Context and Mechanism

Cartilage Protection Mechanism

The following diagram illustrates how **T-26c** targets a key destructive pathway in osteoarthritis to protect cartilage:



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Strategic Considerations for Cartilage-Targeted Therapy

The dense, avascular nature of articular cartilage presents significant delivery challenges that researchers should consider when developing **T-26c** formulations [4]:

- **Size Limitations:** The cartilage matrix pore size of 60-200 nm and GAG chain spacing of 2-4 nm create substantial steric hindrance [4]
- **Retention Issues:** Native joint clearance mechanisms typically result in drug half-lives of 0.1-6 hours and retention times of 6-25 days [4]
- **Advanced Delivery Strategies:** Consider developing nanoparticle carriers or combination with cartilage-penetrating peptides to improve target engagement

Research Applications and Future Directions

Combination Therapy Strategies

Given osteoarthritis's multifactorial nature, **T-26c** shows promise in combination approaches:

- **With Anabolic Factors:** Pair with TGF- β 3 or BMP-7 to simultaneously inhibit degradation and promote matrix synthesis [2] [4]
- **With Anti-Inflammatories:** Combine with IL-1 receptor antagonist or NSAIDs for broad-spectrum protection [4]
- **Sequential Delivery:** Implement timed release systems that deliver **T-26c** early to prevent damage, followed by growth factors to stimulate repair [4]

Technical Notes

- **Solubility Considerations:** **T-26c** has good solubility in DMSO (15.62 mg/mL, 32.57 mM) but is hygroscopic - use freshly opened DMSO for stock preparation [1]
- **Stability:** Stock solutions remain stable for 1 year at -20°C and 2 years at -80°C; avoid repeated freeze-thaw cycles [1]
- **In Vivo Formulation:** The disodium salt formulation significantly improves oral bioavailability (AUC increased from 6478 to 8357 ng·h/mL in guinea pigs) [1]

Summary

T-26c represents a valuable research tool for investigating MMP-13-specific inhibition in cartilage protection. The provided protocols enable researchers to implement rigorous experimental approaches for evaluating this compound's potential in both in vitro and in vivo osteoarthritis models. The exceptional

potency and selectivity profile of **T-26c** position it as a promising candidate for further development toward disease-modifying osteoarthritis drugs.

References

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